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Cat. No.: B1682577 Get Quote

Technical Support Center: T-1105
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address potential

off-target effects of T-1105 in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is T-1105 and what is its primary mechanism of action?

A1: T-1105 is a novel broad-spectrum viral polymerase inhibitor. It is a structural analogue of T-

705 (Favipiravir). T-1105 is a prodrug that is converted within the cell to its active form, T-1105
ribonucleoside triphosphate (RTP). This active metabolite then acts as a competitive inhibitor of

viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA

synthesis or lethal mutagenesis, thereby inhibiting viral replication.

Q2: Are there any known off-target effects for T-1105?

A2: As of the latest available data, specific molecular off-target binding studies for T-1105 have

not been extensively published. However, its close analogue, Favipiravir (T-705), is known to

cause certain clinical adverse effects which may be indicative of off-target activities. These

include hyperuricemia (elevated uric acid in the blood) and transient elevations in liver

enzymes.[1][2] Researchers working with T-1105 should be aware of these potential off-target

effects.
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Q3: What is the mechanism of hyperuricemia observed with the related compound, Favipiravir?

A3: Favipiravir and its inactive metabolite, M1, have been shown to interfere with the excretion

of uric acid in the kidneys. They act as moderate inhibitors of Organic Anion Transporter 1

(OAT1) and Organic Anion Transporter 3 (OAT3), which are involved in the secretion of uric

acid into the urine.[3][4][5] Additionally, the M1 metabolite enhances the reabsorption of uric

acid from the urine back into the blood via URAT1 (Urate Transporter 1).[3][4] This dual action

leads to a decrease in uric acid excretion and a subsequent increase in its concentration in the

blood.

Troubleshooting Guides for Investigating Off-Target
Effects
If you observe unexpected phenotypes or results in your experiments with T-1105, it is crucial

to consider the possibility of off-target effects. Below are guides to help you investigate these

potential effects.

Issue 1: Unexpected Cellular Phenotype Observed
You observe a consistent and significant cellular phenotype (e.g., changes in cell morphology,

proliferation, or viability) that cannot be explained by the known on-target activity of T-1105
(inhibition of viral polymerase).

Troubleshooting Workflow:
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Experimental Approaches

Unexpected Phenotype Observed

Confirm Phenotype is T-1105 Dependent
(Dose-response, washout experiments)

Review Literature for Similar Phenotypes
(Focus on Favipiravir/T-705)

Computational Off-Target Prediction
(e.g., using SEA, SwissTargetPrediction)

Experimental Off-Target Identification

Kinome Profiling
(If kinase-related phenotype is suspected)

Cellular Thermal Shift Assay (CETSA)
(Unbiased, proteome-wide screen)

Other Proteomic Approaches
(e.g., Chemical Proteomics)

Validate Putative Off-Targets
(e.g., siRNA/CRISPR knockdown, recombinant protein assays)

Click to download full resolution via product page

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Detailed Steps:

Confirm T-1105 Dependence:
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Perform dose-response experiments to see if the phenotype's severity correlates with the

T-1105 concentration.

Conduct washout experiments to determine if the phenotype is reversible upon removal of

the compound.

Literature Review:

Search for published studies on T-1105 or Favipiravir that report similar phenotypes or

adverse effects. This can provide clues about potential off-target pathways.

Computational Prediction:

Utilize in silico tools to predict potential off-targets of T-1105 based on its chemical

structure. This can help generate a list of candidate proteins for experimental validation.

Experimental Identification:

Kinome Profiling: If you suspect the phenotype is related to cell signaling, a kinome scan

can identify unintended interactions with protein kinases.

Cellular Thermal Shift Assay (CETSA): This is an unbiased method to identify protein

targets in intact cells by measuring changes in protein thermal stability upon compound

binding.

Other Proteomic Approaches: Techniques like chemical proteomics can also be used for

unbiased target identification.

Validate Hits:

Once potential off-targets are identified, validate their role in the observed phenotype

using techniques like siRNA or CRISPR-Cas9 to knock down the target protein and see if

the phenotype is rescued.

Issue 2: Inconsistent Antiviral Efficacy Across Different
Cell Lines
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You observe that the antiviral potency (e.g., EC50) of T-1105 varies significantly when tested in

different cell lines (e.g., MDCK vs. A549 or Vero cells).

Potential Cause:

The metabolic activation of T-1105 to its active triphosphate form is known to be cell-line

dependent. This difference in metabolic efficiency is a primary contributor to variations in

antiviral activity.

Troubleshooting and Investigation:

Inconsistent Antiviral Efficacy

Quantify Intracellular T-1105-RTP Levels
(LC-MS/MS)

Correlate T-1105-RTP Levels
with Antiviral Efficacy (EC50)

Investigate Expression/Activity of
Metabolizing Enzymes
(e.g., HGPRT, kinases)

Click to download full resolution via product page

Caption: Workflow to investigate inconsistent antiviral efficacy.

Quantify T-1105-RTP: Use a sensitive analytical method like liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to measure the intracellular concentrations of T-1105 and

its phosphorylated metabolites (mono-, di-, and triphosphate forms) in the different cell lines.
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Correlate with Efficacy: Plot the intracellular T-1105-RTP concentrations against the

corresponding antiviral EC50 values for each cell line to determine if there is a correlation.

Analyze Metabolizing Enzymes: Investigate the expression levels and activity of the

enzymes responsible for converting T-1105 to T-1105-RTP in your cell lines.

Data on Potential Off-Target Effects (from Favipiravir
studies)
The following table summarizes the known off-target related effects of Favipiravir, which should

be considered when working with T-1105.

Adverse Effect
Potential Off-
Target(s)

Mechanism Species

Hyperuricemia OAT1, OAT3, URAT1

Inhibition of uric acid

secretion (OAT1/3)

and enhanced

reabsorption (URAT1)

by the M1 metabolite.

[3][4][5][6]

Human

Elevated Liver

Enzymes
Not fully elucidated

May be related to

oxidative stress and

inflammation.[2][7]

Human, Rat

Key Signaling Pathways Potentially Affected
Based on the adverse effects of the related compound Favipiravir, researchers should be

mindful of the following pathways:

Uric Acid Homeostasis Pathway
The hyperuricemia associated with Favipiravir is a direct result of interference with key

transporters in the renal proximal tubules.
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Caption: Mechanism of Favipiravir-induced hyperuricemia.

Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Off-Target Identification
This protocol provides a general framework for using CETSA to identify T-1105 targets in intact

cells.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of proteins.

Binding of a drug to a protein can alter its melting temperature (Tm). This change can be

detected by heating cell lysates to a range of temperatures and quantifying the amount of

soluble protein remaining.

Materials:

Cell line of interest

T-1105

DMSO (vehicle control)

PBS with protease inhibitors
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Lysis buffer

Equipment for SDS-PAGE and Western blotting

Primary antibody against a protein of interest (for targeted CETSA) or access to mass

spectrometry facility (for proteome-wide CETSA)

Procedure (Melt Curve):

Cell Treatment:

Culture cells to ~80% confluency.

Treat cells with T-1105 at the desired concentration (e.g., 10x EC50).

Treat a control group with an equivalent volume of DMSO.

Incubate for 1-2 hours at 37°C.

Thermal Challenge:

Harvest cells and resuspend in PBS with protease inhibitors.

Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C

in 3°C increments).

Heat the samples at the respective temperatures for 3 minutes, followed by immediate

cooling on ice for 3 minutes.

Cell Lysis:

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and

thawing at room temperature).

Separation of Soluble Fraction:

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet

aggregated proteins.
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Analysis:

Carefully collect the supernatant (soluble fraction).

Normalize the protein concentration of all samples.

Analyze the samples by Western blotting for a specific target or by mass spectrometry for

a proteome-wide analysis.

Data Interpretation:

Plot the normalized band intensity (or protein abundance) against the temperature. A shift

in the melting curve for a protein in the T-1105-treated sample compared to the DMSO

control indicates a potential interaction.

Protocol 2: Kinome Profiling Using the ADP-Glo™ Assay
This protocol describes how to screen T-1105 against a panel of kinases to identify potential

off-target interactions.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of

ADP produced in a kinase reaction. Kinase activity is correlated with the amount of light

produced. Inhibition of a kinase by T-1105 will result in a decrease in the luminescent signal.

Materials:

Kinase panel of interest (recombinant kinases)

Appropriate kinase-specific substrates

T-1105

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Luminometer

Procedure:
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Kinase Reaction Setup:

In a 384-well plate, set up the kinase reactions containing the kinase, its specific

substrate, ATP, and the appropriate reaction buffer.

Add T-1105 at various concentrations to the test wells. Include no-inhibitor (DMSO) and

no-enzyme controls.

Kinase Reaction Incubation:

Incubate the plate at room temperature for the recommended time for the specific kinase

(e.g., 60 minutes).

ATP Depletion:

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

ADP to ATP Conversion and Detection:

Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to

ATP and contains luciferase/luciferin to generate a luminescent signal from the newly

formed ATP.

Incubate for 30-60 minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of T-1105 relative to the DMSO

control.

Plot the percent inhibition versus the log of the T-1105 concentration to determine the

IC50 value for any inhibited kinases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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